2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound characterized by its unique combination of azetidine and pyrazole moieties. The compound is identified by the Chemical Abstracts Service (CAS) number 2309347-74-6 and has a molecular formula of C13H13N5, with a molecular weight of 239.28 g/mol. This compound is classified under nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile features a pyridine ring substituted at the 3-position with a carbonitrile group and an azetidine ring linked through a methylene bridge to a pyrazole group.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N5 |
| Molecular Weight | 239.28 g/mol |
| CAS Number | 2309347-74-6 |
| SMILES | N#Cc1cccnc1N1CC(Cn2cccn2)C1 |
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile can participate in various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reductions and various oxidizing agents such as potassium permanganate for oxidation processes.
The mechanism of action for 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is primarily based on its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to potential therapeutic effects in various biological systems.
While specific physical properties like melting point and boiling point are not readily available, the compound's solubility in organic solvents can be inferred from its structure.
The chemical properties include:
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile has several potential applications in scientific research:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: